molecular formula C14H5Br2NO2 B2901130 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 82840-40-2

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B2901130
CAS No.: 82840-40-2
M. Wt: 379.007
InChI Key: QBUSQHSUWRIYDP-UHFFFAOYSA-N
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Description

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C14H5Br2NO2 and a molecular weight of 379 g/mol It is known for its unique structure, which includes an anthraquinone core with bromine and isoxazole substituents

Preparation Methods

The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one typically involves the bromination of anthraquinone derivatives followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent such as acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The bromine atoms and isoxazole ring play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one can be compared with other similar compounds such as:

Biological Activity

3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound with the molecular formula C14H5Br2NO2 and a molecular weight of 379 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes two bromine atoms and an isoxazole ring, which contribute to its reactivity and biological interactions.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through its interaction with cellular pathways involved in cancer progression. For example, anthraquinone derivatives are known to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins. While direct studies on this compound are scarce, its structural characteristics suggest it may possess similar properties.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of bromine atoms enhances its reactivity with nucleophiles and may facilitate binding to target proteins or enzymes involved in critical cellular processes.

Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotentially activePotentially activeInteraction with cellular pathways
3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-oneModerateModerateInduces apoptosis via caspase activation
3,5-Dibromoanthra[1,9-cd]-6-isoxazoloneActiveActiveInhibits DNA synthesis

Case Studies

  • Antimicrobial Efficacy : A study focused on anthraquinone derivatives found that compounds with similar structures to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further investigation into the specific activity of this compound could yield promising results for antibiotic development.
  • Anticancer Research : In vitro studies have indicated that anthraquinone derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. The structural features of this compound may similarly influence cancer cell behavior.

Properties

IUPAC Name

10,12-dibromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Br2NO2/c15-8-5-9(16)12-11-10(8)13(18)6-3-1-2-4-7(6)14(11)19-17-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUSQHSUWRIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Briefly, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1) was prepared by the diazotation of 1-amino-2,4-dibromoanthraquinone by adding sodium nitrite to a solution of the amine in concentrated sulfuric acid to give the 1-anthraquinonediazonium hydrogen sulfate which was subsequently converted to the 1-azidoanthraquinone by reacting with an aqueous solution of sodium azide. The azidoanthraquinone was azeotropically refluxed in toluene to provide, by evolution of nitrogen, the required isoxazole ring (1). Arylamination of 1 at the 5-position was accomplished with anhydrous AlCl3 in nitrobenzene at ambient temperature to give a moderate yield of the 6-arylamino substituted compound (2). A second amination was carried out at the 3-position using refluxing acetonitrile to give a moderate yield of (3). Next, hydrolysis of the benzoate ester (3) to the carboxylic acid (4) occurred under conditions of heating an aqueous solution of sodium hydroxide and methanol. The sodium carboxylate salt (5) was synthesized quantitatively by reacting (4) with sodium hydride in THF at room temperature.
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Synthesis routes and methods II

Procedure details

3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite (993 mg, 14.4 mmol) was added with stirring to conc. H2SO4 (25 mL) at 30-40° C. over 10 min then stirred for an additional 30 min. Next 1-amino-2,4-dibromoanthraquinone (5.0 g, 13.1 mmol) was added over 15 min and the mixture was stirred overnight (16 h) at 50-55° C. The heated solution was poured directly over ice and the resulting yellow precipitate was filtered, washed with cold water, and a 1:1 mixture of ethanol-ether. The moist anthraquinonediazonium hydrogensulfate was added to a solution of NaN3 (1.37 g, 21.0 mmol) in water (25 mL) and stirred overnight (16 h). The light orange solid was filtered off and washed with water followed by a 9:1 mixture of acetone-water. The moist azide was suspended in toluene (40 mL) and heated to 70° C. with stirring. Water and acetone were slowly distilled (using a Dean-Stark apparatus) over a 12 h period. The yellow-orange crystals were filtered and washed with methanol to give 3.78 g (76%) of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. 1H NMR (500 MHz, CDCl3) δ 8.44 (d, J=7.8 Hz, 1H), 8.07 (d, J=7.4 Hz, 1H), 7.97 (s, 1H), 7.80 (t, J=7.0 Hz, 1H), 7.71 (t, J=7.4 Hz, 1H). Reference: Sutter, P; Weis, C. D. J. Heterocyclic Chem. 1982, 19, 997-1011.
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3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite
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